6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
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Overview
Description
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that contains a naphthyridine core with a chlorine atom at the 6th position and a hydrazinyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino or thiol-substituted naphthyridines.
Scientific Research Applications
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,7-naphthyridin-1(2H)-one: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.
8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
- The presence of both the chlorine atom and the hydrazinyl group in 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7ClN4O |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13) |
InChI Key |
OTXXIDUPWWOLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN |
Origin of Product |
United States |
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